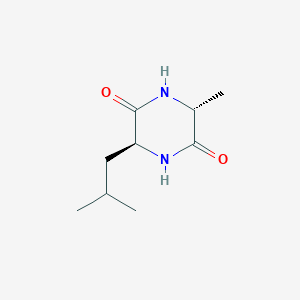
partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt is a modified polysaccharide derived from beta-(1,3),(1,6)-D-glucan. This compound is known for its immunomodulatory, anticancer, and antiviral properties. It is commonly found in the cell walls of fungi, yeasts, bacteria, algae, barley, and oats . The carboxymethylation process enhances the solubility and bioavailability of the glucan, making it more effective for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt involves the carboxymethylation of beta-(1,3),(1,6)-D-glucan. The process typically includes the following steps:
Extraction of beta-(1,3),(1,6)-D-glucan: The glucan is extracted from natural sources such as yeast or fungi.
Carboxymethylation: The extracted glucan is reacted with monochloroacetic acid in an alkaline medium, usually sodium hydroxide, to introduce carboxymethyl groups into the glucan structure.
Purification: The carboxymethylated product is purified through dialysis or precipitation to remove unreacted reagents and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large bioreactors for the extraction and carboxymethylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the carboxymethyl groups, altering the compound’s properties.
Substitution: The carboxymethyl groups can be substituted with other functional groups to create derivatives with specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Scientific Research Applications
Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt involves its interaction with specific receptors on immune cells. The compound binds to receptors such as complement receptor 3 (CR3) and toll-like receptors (TLRs), leading to the activation of immune cells like macrophages, natural killer cells, and neutrophils. This activation results in the release of cytokines and other immune mediators, enhancing the body’s immune response .
Comparison with Similar Compounds
Similar Compounds
Beta-(1,3),(1,6)-D-glucan: The unmodified form of the compound, which has lower solubility and bioavailability.
Carboxymethylcellulose: Another carboxymethylated polysaccharide with different structural and functional properties.
Uniqueness
Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt is unique due to its enhanced solubility and bioavailability compared to its unmodified counterpart. The carboxymethylation process also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
144696-57-1 |
|---|---|
Molecular Formula |
C4H4N2OS |
Molecular Weight |
0 |
Synonyms |
Carboxymethyl-B-1,3-D-glucan sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B1177395.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B1177403.png)
